
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
Overview
Description
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol This compound is known for its unique structure, which includes a propargyl group attached to an amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide typically involves the N-alkylation of an amide with a propargyl halide. One common method is the reaction of 3-methylbut-2-enamide with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction is carried out in a solvent like toluene, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The propargyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted amides.
Scientific Research Applications
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of propargylamines.
Biology: The compound’s derivatives have potential biological activities, including neuroprotective effects.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide involves its interaction with molecular targets through its propargyl group. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive species can then participate in various biochemical reactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(prop-2-yn-1-yl)but-2-enamide
- N-(prop-2-yn-1-yl)but-2-enamide
- 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propargyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Biological Activity
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest it may interact with various biological targets, leading to diverse therapeutic applications.
Pharmacological Potential
Preliminary research suggests that compounds with similar structures exhibit a range of pharmacological effects, including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties : There is evidence that certain amide compounds possess antimicrobial activity, which could be leveraged in treating infections.
Cytotoxicity Against Cancer Cell Lines
One study evaluated the cytotoxic effects of amide derivatives similar to this compound. The derivative exhibited an IC50 value of 13.73 ± 0.04 μM against the MDA-MB-231 triple-negative breast cancer cell line, suggesting significant anticancer potential. Mechanistic studies indicated that the compound induced non-apoptotic regulated cell death, highlighting a novel mechanism for cancer treatment .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
4l | MDA-MB-231 | 13.73 ± 0.04 | Non-apoptotic cell death |
Antimicrobial Activity
Research on similar amide compounds has demonstrated antimicrobial properties against various pathogens. These findings suggest that this compound could be explored for its potential use in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the core structure can lead to enhanced potency and selectivity for specific biological targets. For instance, variations in side chains or functional groups can significantly influence the compound's interaction with enzymes or receptors.
Conclusion and Future Directions
The compound this compound presents a promising avenue for further research due to its potential biological activities. Future studies should focus on:
- Detailed Mechanistic Studies : Elucidating the specific pathways and targets affected by this compound.
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Optimization of Derivatives : Exploring structural modifications to enhance activity and reduce toxicity.
Properties
IUPAC Name |
3-methyl-N-prop-2-ynylbut-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-4-5-9-8(10)6-7(2)3/h1,6H,5H2,2-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDDXLDHZZKFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCC#C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286338 | |
Record name | 3-Methyl-N-2-propyn-1-yl-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245342-58-9 | |
Record name | 3-Methyl-N-2-propyn-1-yl-2-butenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245342-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-N-2-propyn-1-yl-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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